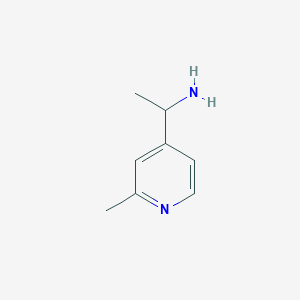

1-(2-Methylpyridin-4-YL)ethanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylpyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALYOUZSNROLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114919-76-5 | |

| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methylpyridin-4-YL)ethanamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Methylpyridin-4-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylpyridin-4-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details its core physicochemical properties, spectroscopic characteristics, and a plausible synthetic route. Emphasis is placed on its chemical reactivity, safe handling protocols, and its emerging role as a versatile building block for the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction

1-(2-Methylpyridin-4-yl)ethanamine is a substituted pyridine derivative featuring a chiral primary amine. Its structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the reactive and basic properties of an ethylamine side chain. This unique combination makes it a valuable scaffold and intermediate in the design of novel therapeutics. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine serves as a crucial handle for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity. This guide synthesizes available data to present a detailed profile of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(2-Methylpyridin-4-yl)ethanamine are summarized below. These data are critical for its application in synthesis and for its characterization.

Core Properties

A compilation of key identifiers and physical data for 1-(2-Methylpyridin-4-yl)ethanamine.

| Property | Value | Source |

| IUPAC Name | 1-(2-Methylpyridin-4-yl)ethan-1-amine | [1] |

| CAS Number | 114919-76-5 | [1] |

| MDL Number | MFCD13188692 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Purity | ≥98% | [1] |

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not publicly available, an expected spectroscopic profile can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyridine ring (singlet, ~2.5 ppm), the aromatic protons on the pyridine ring (doublets and singlets, ~7.0-8.5 ppm), the methine proton adjacent to the amine (quartet), the methyl group of the ethylamine chain (doublet), and the amine protons (broad singlet).

-

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the molecule, including signals for the two methyl carbons, the five aromatic carbons of the pyridine ring, and the chiral methine carbon.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 136 or 137, respectively.

Synthesis and Manufacturing

A common and efficient method for synthesizing chiral amines like 1-(2-Methylpyridin-4-yl)ethanamine is through the reductive amination of a corresponding ketone precursor. This approach is widely used in pharmaceutical chemistry due to its operational simplicity and the availability of various reagents.

Plausible Synthetic Workflow: Reductive Amination

A plausible and scalable synthesis starts from 4-acetyl-2-methylpyridine. The ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Caption: Plausible synthesis via reductive amination.

Exemplary Protocol: Reductive Amination

The following protocol is an exemplary procedure adapted from established methodologies for similar transformations.[3]

-

Reaction Setup: To a solution of 4-acetyl-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH) at room temperature, add an ammonia source, such as ammonium acetate (NH₄OAc, ~5-10 eq).

-

Imine Formation: Stir the mixture for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5-2.0 eq), portion-wise. Sodium triacetoxyborohydride is selected as it is a mild and selective reagent for reducing imines in the presence of ketones, thus minimizing side reactions.[3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Chemical Reactivity and Safe Handling

Understanding the reactivity and handling requirements is paramount for the safe and effective use of 1-(2-Methylpyridin-4-yl)ethanamine in a laboratory setting.

Reactivity Profile

-

Basicity: The molecule possesses two basic centers: the pyridine nitrogen and the primary amine. The aliphatic primary amine is the more basic of the two and will be preferentially protonated or engaged in reactions typical of primary amines (e.g., acylation, alkylation, amide bond formation).

-

Nucleophilicity: The primary amine is a potent nucleophile, readily reacting with electrophiles. This reactivity is the basis for its utility as a building block.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Handling and Storage

Safe handling and storage procedures are critical. The following table summarizes key safety information derived from safety data sheets for analogous compounds.

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. | [6][7] |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | [5] |

| Storage Conditions | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as the compound may be air-sensitive. | [5] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [5][6] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [5][8] |

| First Aid (Ingestion) | Do NOT induce vomiting. Call a physician or poison control center immediately. | [6] |

Applications in Research and Drug Development

The structural motifs present in 1-(2-Methylpyridin-4-yl)ethanamine make it a highly attractive starting point for the synthesis of biologically active molecules.

Role as a Chemical Scaffold

The primary amine of the molecule serves as a versatile functional handle for modification. By reacting the amine with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a diverse library of compounds can be generated. This strategy is fundamental to structure-activity relationship (SAR) studies aimed at discovering new drug candidates. For example, related aminopyridine structures have been investigated as potent inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and MmpL3, a key protein in Mycobacterium tuberculosis.[3][9][10]

Caption: Use as a scaffold for generating compound libraries.

Potential Therapeutic Areas

Given the prevalence of the substituted pyridine motif in modern pharmaceuticals, derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

-

Oncology: As intermediates for kinase inhibitors.

-

Infectious Diseases: As building blocks for novel antibacterial or antiviral agents.[3]

-

Inflammatory Diseases: In the synthesis of enzyme inhibitors relevant to inflammatory pathways.[9]

Conclusion

1-(2-Methylpyridin-4-yl)ethanamine is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its well-defined structure, predictable reactivity, and utility as a synthetic building block make it an important tool for medicinal chemists. This guide provides the core technical information required for its safe and effective use, from its fundamental properties and synthesis to its application in the generation of diverse molecular libraries for therapeutic screening. Adherence to the outlined safety and handling protocols is essential for mitigating risks in a laboratory setting.

References

- 2-(1-Methylpiperidin-4-yl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

- Safety Data Sheet. Advanced Biotech. [Link]-Methylpyrazine-synthetic.pdf)

- Safety Data Sheet. Chemstock. [Link]

- Ethanamine. U.S. Environmental Protection Agency. [Link]

- Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

- Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Cheméo. [Link]

- Compound Ethanamine (FDB003242). FooDB. [Link]

- Wang, F., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Omega. [Link]

- Ethanamine, N-ethyl-. NIST Chemistry WebBook. [Link]

- Chen, L., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase. Journal of Medicinal Chemistry. [Link]

- 2-(6-Methylpyridin-2-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

- Chen, L., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC, National Center for Biotechnology Information. [Link]

- ETHENAMINE,2-(5-NITRO-FURAN-2-YL)-,(E)-,ETHENAMINE,2-(5-NITRO-FURAN-2-YL)-,(Z)- Suppliers & Manufacturers. ChemicalRegister. [Link]-%2C(E)-%2CETHENAMINE%2C2-(5-NITRO-FURAN-2-YL)-%2C(Z)-/Suppliers/)

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

- 1. 114919-76-5 Cas No. | 1-(2-Methylpyridin-4-yl)ethan-1-amine | Apollo [store.apolloscientific.co.uk]

- 2. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. chemstock.ae [chemstock.ae]

- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation & Characterization of 1-(2-Methylpyridin-4-yl)ethanamine

[1]

Executive Summary

This technical guide details the structural elucidation of 1-(2-Methylpyridin-4-yl)ethanamine (CAS: Generic scaffold reference 53082-68-9 analog), a critical pharmacophore often utilized in kinase inhibitors and GPCR ligands.[1]

The presence of a basic primary amine, a pyridine heterocycle, and a chiral center at the

Synthetic Origin & Impurity Logic

Understanding the synthesis is a prerequisite for accurate structural assignment. The industry-standard route involves the reductive amination of 4-acetyl-2-methylpyridine .[1]

Synthesis Pathway

The ketone precursor reacts with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g.,

Critical Impurity Profile

| Impurity Type | Structure/Origin | Analytical Signature |

| Precursor | 4-Acetyl-2-methylpyridine | IR: Strong C=O stretch (~1690 cm⁻¹).[1] NMR: Methyl ketone singlet (~2.6 ppm).[1] |

| Side-Product | 1-(2-Methylpyridin-4-yl)ethanol | MS: M+H 138.[1] NMR: Methine shift moves downfield (~4.8 ppm).[1] |

| Dimer | Bis-alkylated secondary amine | MS: M+H ~256.[1] HPLC: Late eluting peak (increased lipophilicity).[1] |

| Carbamate | Reaction with atmospheric | NMR: Broadening of amine peaks; transient species often confusing elucidation.[1] |

Spectroscopic Elucidation (The "Fingerprint")

Mass Spectrometry (ESI-MS)[1]

Fragmentation Logic: Under CID (Collision-Induced Dissociation), the molecule typically exhibits:

-

Loss of Ammonia (

): Peak at m/z 120 (Formation of vinyl-pyridine cation).[1] -

Pyridine Ring Fragment: Characteristic fragments at m/z 93 (methylpyridine radical cation).[1]

Nuclear Magnetic Resonance (NMR)

The structural integrity is validated using 1H and 2D NMR. The following data represents the expected shifts in

Table 1: 1H NMR Assignment (400 MHz,

)

| Position | Type | Shift ( | Multiplicity | Structural Insight | |

| H6 | Aromatic | 8.45 | Doublet (d) | ||

| H3 | Aromatic | 7.15 | Singlet (s) | - | Isolated by methyl group and substituent.[1] |

| H5 | Aromatic | 7.08 | Doublet of Doublets (dd) | Couples to H6 and weakly to H3. | |

| H8 | Methine | 4.12 | Quartet (q) | Chiral center ( | |

| H7 | Methyl | 2.55 | Singlet (s) | - | Methyl attached to Pyridine (C2).[1] |

| H9 | Methyl | 1.38 | Doublet (d) | Methyl on ethyl side chain.[1] | |

| NH₂ | Amine | 1.60 | Broad Singlet (br s) | - | Exchangeable; shift varies with concentration.[1] |

Validation via 2D NMR:

-

NOESY: A critical cross-peak must be observed between the H7 Methyl (2.55 ppm) and the H3 Aromatic proton (7.15 ppm) . This confirms the methyl group is at position 2, not position 3.

-

HMBC: Long-range coupling from H8 (Methine) to C4 (Pyridine quaternary carbon) confirms the attachment point of the ethylamine chain.[1]

Stereochemical Resolution

The molecule contains one chiral center, yielding

Chiral HPLC Protocol

Standard reverse-phase C18 columns cannot separate these enantiomers.[1] A polysaccharide-based chiral stationary phase is required.[1]

-

Column: Chiralpak IB or Chiralcel OD-H (

mm, 5 µm).[1] -

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with silanol groups.

-

-

Detection: UV at 254 nm (Pyridine

transition).[1] -

Expected Result: Baseline separation with resolution (

) > 1.5.

Absolute Configuration Assignment

To assign Absolute Configuration (AC) without X-ray crystallography:

-

Derivatization: React the amine with

- and -

Analysis: Compare

(

Elucidation Workflow Diagram

Figure 1: Step-by-step structural elucidation and validation workflow.

Analytical Method: Standard Operating Procedure (SOP)

Method A: Rapid Identity & Purity (UPLC-MS)

-

Instrument: Waters Acquity UPLC H-Class.

-

Column: BEH C18 (

mm, 1.7 µm). -

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Rationale: Acidic pH protonates the pyridine and amine, ensuring good solubility and sharp peak shape, though retention will be low.

Method B: Chiral Purity (Normal Phase HPLC)

-

Preparation: Dissolve 1 mg sample in 1 mL Ethanol.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Injection: 5 µL.

-

Success Criteria: The minor enantiomer must be < 0.5% (Area) for pharmaceutical grade specifications.

References

-

Reductive Amination Standards: ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." [Link]

-

Pyridine Spectral Data: NIST Chemistry WebBook. "2-Pyridineethanamine Mass Spectrum & Constants."[1] [Link][1]

-

Chiral Separation Methodology: Bouanini, M. et al.[2] "Chiral Separation of Novel Iminonaringenin Derivatives." Chirality, 2018.[2] [Link]

-

Structure Analog Reference: PubChem. "1-(Pyridin-2-yl)ethan-1-amine Compound Summary." [Link]

biological activity of 1-(2-Methylpyridin-4-YL)ethanamine

An In-Depth Technical Guide to the Biological Investigation of 1-(2-Methylpyridin-4-YL)ethanamine

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide is dedicated to the methodical and scientifically rigorous investigation of 1-(2-Methylpyridin-4-YL)ethanamine, a compound of interest due to its structural motifs, which are prevalent in a variety of biologically active molecules. As direct studies on this specific molecule are not extensively documented in publicly available literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based approach to elucidating its potential biological activities, from initial synthesis to detailed mechanistic studies. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific validation, providing a self-validating framework for discovery.

Introduction to 1-(2-Methylpyridin-4-YL)ethanamine: Structural Rationale for Investigation

The structure of 1-(2-Methylpyridin-4-YL)ethanamine, featuring a methyl-substituted pyridine ring and an ethanamine side chain, suggests several avenues for biological activity. The pyridine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile scaffold for targeting a wide array of biological macromolecules. The ethanamine side chain introduces a basic nitrogen atom, which can be protonated at physiological pH, potentially facilitating interactions with acidic residues in protein binding pockets.

Based on a comprehensive analysis of structurally related compounds, we can hypothesize several potential biological activities for 1-(2-Methylpyridin-4-YL)ethanamine. These include, but are not limited to:

-

Antitubercular Activity: Pyridine-based compounds have shown significant promise as inhibitors of essential mycobacterial enzymes, such as Mycobacterial membrane protein Large 3 (MmpL3).[3][4]

-

Neurological Activity: The aminopyridine scaffold is a known modulator of ion channels, with some derivatives acting as potassium channel blockers.[5][6] Furthermore, related structures have been investigated for their affinity for sigma receptors, which are implicated in various neurological disorders.[7]

-

Enzyme Inhibition: The 2-aminopyridine moiety is a key feature in inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and cyclin-dependent kinases (CDKs).[2][8][9]

This guide will provide the experimental framework to systematically investigate these and other potential biological activities.

Synthesis and Characterization: The Foundation of Biological Investigation

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from commercially available 2-methyl-4-cyanopyridine. The key steps would involve the reduction of the nitrile group to a primary amine.

Caption: Proposed synthetic route for 1-(2-Methylpyridin-4-YL)ethanamine.

Detailed Experimental Protocol: Synthesis of 1-(2-Methylpyridin-4-YL)ethanamine

Materials:

-

2-Methyl-4-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and safety equipment

Procedure (Example using LiAlH₄):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Starting Material: Dissolve 2-methyl-4-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Tier 1 Biological Screening: A Broad-Based Approach to Uncover Activity

The initial biological evaluation should be a broad screening panel to identify any significant "hits" that warrant further investigation. This tiered approach is both cost-effective and efficient.

Antimicrobial Activity Screening

Rationale: The pyridine scaffold is present in several antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Test Compound: Prepare a stock solution of 1-(2-Methylpyridin-4-YL)ethanamine in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv) according to CLSI guidelines.

-

Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls. Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening

Rationale: To assess the general toxicity of the compound against mammalian cells and to identify potential anticancer activity.

Experimental Protocol: MTT Assay in Cancer Cell Lines

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of 1-(2-Methylpyridin-4-YL)ethanamine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2 Investigation: Delving into Specific Mechanisms of Action

Based on the results of the Tier 1 screening, a more focused investigation into the mechanism of action can be pursued. The following sections outline potential Tier 2 studies based on the hypothesized activities.

Investigation of Antitubercular Mechanism of Action

Hypothesis: 1-(2-Methylpyridin-4-YL)ethanamine inhibits Mycobacterium tuberculosis by targeting the MmpL3 transporter.[3][4]

Experimental Workflow:

Caption: Experimental workflow for investigating antitubercular activity.

Detailed Protocol: MmpL3 Inhibition Assay (e.g., Tetrazolium-based Assay)

-

Strain: Utilize a strain of M. tuberculosis or a surrogate organism expressing MmpL3.

-

Assay Principle: MmpL3 inhibitors often lead to the accumulation of trehalose monomycolate (TMM) and a decrease in trehalose dimycolate (TDM). This can be indirectly measured using viability assays in the presence of synergistic compounds.

-

Procedure: Grow the mycobacterial strain in the presence of sub-lethal concentrations of a known cell wall synthesis inhibitor (e.g., vancomycin) and serial dilutions of 1-(2-Methylpyridin-4-YL)ethanamine.

-

Readout: After incubation, assess bacterial viability using a tetrazolium dye (e.g., resazurin). A synergistic killing effect in the presence of the cell wall inhibitor suggests a potential MmpL3 inhibitory mechanism.

Investigation of Neurological Activity

Hypothesis: 1-(2-Methylpyridin-4-YL)ethanamine modulates the activity of voltage-gated potassium channels.[5][6]

Experimental Workflow:

Sources

- 1. cmjpublishers.com [cmjpublishers.com]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 1-(2-Methylpyridin-4-yl)ethanamine

A Senior Application Scientist's Approach to a Critical Physicochemical Parameter in Drug Discovery

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from bioavailability to formulation strategies. This guide provides a comprehensive framework for determining the solubility of 1-(2-Methylpyridin-4-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. We will explore the theoretical underpinnings of solubility, provide a step-by-step methodology for experimental determination using High-Performance Liquid Chromatography (HPLC), and discuss the critical factors influencing the solubility of this pyridine derivative. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically sound approach to solubility assessment.

Introduction: The Significance of Solubility for Novel Pyridine Derivatives

1-(2-Methylpyridin-4-yl)ethanamine, with its pyridine core and basic ethanamine side chain, presents a unique physicochemical profile. The pyridine ring, a common scaffold in pharmaceuticals, offers opportunities for hydrogen bonding and π-π stacking interactions, while the amino group introduces a pH-dependent ionization constant (pKa) that will profoundly impact its solubility in aqueous media. Understanding the solubility of this compound across a range of solvents is paramount for:

-

Early-Stage Drug Discovery: Triaging compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

-

Preformulation and Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) and selecting suitable excipients.

-

Process Chemistry: Optimizing crystallization and purification processes.

-

Toxicology Studies: Ensuring accurate dose concentrations in in-vitro and in-vivo assays.

This guide will provide the necessary tools to generate reliable and reproducible solubility data for 1-(2-Methylpyridin-4-yl)ethanamine, enabling informed decision-making throughout the drug development pipeline.

Theoretical Framework: The Interplay of Forces Governing Solubility

The solubility of a solid in a liquid is governed by the Gibbs free energy of solution (ΔGsoln), which is a function of the enthalpy (ΔHsoln) and entropy (ΔSsoln) of the process. A negative ΔGsoln indicates a spontaneous dissolution process.

ΔGsoln = ΔHsoln - TΔSsoln

For 1-(2-Methylpyridin-4-yl)ethanamine, the key molecular interactions influencing its solubility include:

-

Solute-Solute Interactions: The crystal lattice energy of the solid form. Strong intermolecular forces within the crystal, such as hydrogen bonding and van der Waals forces, will hinder dissolution.

-

Solvent-Solvent Interactions: The cohesive forces within the solvent.

-

Solute-Solvent Interactions: The formation of new interactions between the solute and solvent molecules. For polar solvents like water, this will involve hydrogen bonding with the pyridine nitrogen and the amino group. In non-polar solvents, van der Waals interactions will dominate.

The principle of "like dissolves like" provides a useful heuristic. The polar nature of 1-(2-Methylpyridin-4-yl)ethanamine suggests a higher solubility in polar solvents. However, the presence of the methyl group and the aromatic ring introduces some lipophilic character, which may allow for some solubility in less polar organic solvents.

Experimental Determination of Solubility: A Validated Approach

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This technique involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Given the aromatic nature of the pyridine ring, 1-(2-Methylpyridin-4-yl)ethanamine is expected to have a strong UV chromophore, making HPLC-UV an ideal analytical technique for its quantification. A proposed method, based on established techniques for structurally related compounds, is outlined below.[1] This method will require full validation by the end-user to ensure its suitability for the intended application.[1]

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Proposed Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for retaining and separating polar to moderately non-polar compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Provides good peak shape and resolution for basic compounds. The formic acid helps to protonate the amine, reducing peak tailing. |

| Gradient | Isocratic or Gradient (e.g., 10-90% Acetonitrile over 10 minutes) | An initial gradient run is recommended to determine the optimal elution conditions. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| UV Detection Wavelength | ~260 nm (to be determined by UV scan) | Pyridine derivatives typically exhibit strong absorbance in this region. A UV scan of a standard solution should be performed to determine the λmax. |

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-(2-Methylpyridin-4-yl)ethanamine.

Figure 1: Experimental workflow for determining the solubility of 1-(2-Methylpyridin-4-yl)ethanamine.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(2-Methylpyridin-4-yl)ethanamine to a series of vials containing a known volume of each test solvent (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)). The excess solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) to facilitate dissolution.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.

-

To ensure complete removal of any undissolved particles, centrifuge the aliquot or filter it through a 0.22 µm syringe filter that is compatible with the solvent.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1-(2-Methylpyridin-4-yl)ethanamine of a known concentration in a suitable solvent (e.g., mobile phase).

-

Perform a serial dilution of the stock solution to create a series of calibration standards of decreasing concentrations.

-

-

HPLC Analysis:

-

Inject the prepared calibration standards and the diluted sample solutions into the HPLC system.

-

Record the peak area of the analyte for each injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 1-(2-Methylpyridin-4-yl)ethanamine in the diluted sample solutions by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor.

-

Factors Influencing the Solubility of 1-(2-Methylpyridin-4-yl)ethanamine

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Figure 2: Key factors influencing the solubility of 1-(2-Methylpyridin-4-yl)ethanamine.

-

pH: As a basic compound, the solubility of 1-(2-Methylpyridin-4-yl)ethanamine in aqueous solutions will be highly pH-dependent. At a pH below its pKa, the amino group will be protonated, forming a more soluble salt. Conversely, at a pH above its pKa, the compound will exist predominantly in its less soluble free base form. Therefore, determining the solubility at different pH values (e.g., pH 2, 5, 7.4, and 9) is crucial.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. Investigating the temperature dependence of solubility can be important for understanding and controlling crystallization processes.

-

Solvent Polarity: As discussed, the polarity of the solvent will significantly impact solubility. A systematic study in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and hexane) will provide a comprehensive solubility profile.

-

Polymorphism: The solid-state form of the compound can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in the solubility experiments.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 1-(2-Methylpyridin-4-yl)ethanamine at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | 80.1 | To be determined | To be determined |

| 0.1 M HCl (pH 1) | ~80 | To be determined | To be determined |

| Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Acetonitrile | 37.5 | To be determined | To be determined |

| DMSO | 46.7 | To be determined | To be determined |

| Ethyl Acetate | 6.0 | To be determined | To be determined |

| Hexane | 1.9 | To be determined | To be determined |

Conclusion

References

Sources

Technical Guide: Pyridinyl Ethanamine Scaffolds in Medicinal Chemistry

Focus Compound Class: 2-(2-Pyridyl)ethanamine derivatives (e.g., Betahistine)

Executive Summary

This technical guide provides a comprehensive analysis of pyridinyl ethanamine compounds, a chemical class functioning primarily as histamine bioisosteres. The core focus is on the 2-pyridylethylamine scaffold, exemplified by the antivertigo drug Betahistine . This document details the structural activity relationships (SAR), industrial-scale synthetic pathways via aza-Michael addition, and the dual-mechanism pharmacodynamics (H1 agonism/H3 antagonism) that define their therapeutic utility in treating vestibular disorders.

Structural Architecture & SAR

The pyridinyl ethanamine scaffold acts as a bioisostere of histamine. In histamine, an imidazole ring is connected to an ethylamine chain. In this scaffold, the imidazole is replaced by a pyridine ring.

The Pharmacophore

The critical structural features governing receptor affinity include:

-

Aromatic Head Group: The pyridine nitrogen (specifically in the 2-position) mimics the N-3 (tele) nitrogen of the histamine imidazole, capable of accepting a proton or interacting with receptor residues (e.g., Asp107 in H1).

-

Linker Region: An ethyl bridge (

) is optimal for H1/H3 recognition. Shortening (methyl) or lengthening (propyl) significantly reduces affinity. -

Terminal Amine: The basic nitrogen is essential. Mono-methylation (as in Betahistine) retains H1 activity while enhancing H3 antagonism compared to the primary amine.

SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationship (SAR) logic for this class.

Caption: SAR logic dictating receptor affinity. The 2-pyridyl isomer provides the optimal steric mimicry of histamine.

Synthetic Pathways

The synthesis of 2-(2-pyridyl)ethanamines is chemically distinct from histamine synthesis. The most robust industrial method involves the Aza-Michael Addition of an amine to a vinylpyridine substrate.

Reaction Mechanism (Aza-Michael Addition)

This pathway utilizes 2-vinylpyridine as the Michael acceptor and methylamine (or other primary amines) as the nucleophile.

-

Catalysis: Often acid-catalyzed (Glacial Acetic Acid) or performed in water to activate the vinyl group.

-

Selectivity Challenge: The reaction must be controlled to prevent double addition, which forms the inactive tertiary amine byproduct.

Synthesis Workflow Diagram

Caption: Synthetic route via Aza-Michael addition. Control of stoichiometry is vital to minimize bis-adduct formation.

Pharmacodynamics & Mechanism of Action

Pyridinyl ethanamines like Betahistine exhibit a unique "dual-action" pharmacology that distinguishes them from classic antihistamines.

Receptor Interaction Profile

| Receptor Subtype | Action | Physiological Effect |

| H1 Receptor | Weak Agonist | Post-synaptic vasodilation in the inner ear (Stria Vascularis). |

| H3 Receptor | Potent Antagonist | Pre-synaptic autoreceptor blockade; increases histamine synthesis and release.[1] |

| H2 Receptor | Negligible | Minimal effect on gastric acid secretion. |

Mechanistic Pathway

The therapeutic efficacy in Meniere's disease is derived from increased cochlear blood flow and vestibular compensation.

Caption: Dual mechanism: H3 antagonism amplifies endogenous histamine, which then acts on H1 receptors.

Experimental Protocols

Disclaimer: This protocol is for research purposes only and must be performed in a fume hood by trained personnel.

Protocol 4.1: Synthesis of N-methyl-2-(2-pyridyl)ethylamine (Betahistine Base)

This protocol utilizes the reversible nature of the aza-Michael reaction [1].[2]

Reagents:

-

2-Vinylpyridine (freshly distilled)

-

Methylamine (40% aqueous solution)

-

Glacial Acetic Acid (Catalyst)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge Methylamine (40% aq, 3.0 eq) and cool to 0°C.

-

Addition: Add Glacial Acetic Acid (0.5 eq) dropwise. Caution: Exothermic.

-

Substrate Addition: Add 2-Vinylpyridine (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization.

-

Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1).

-

Checkpoint: If bis-adduct (impurity) appears, reduce temperature and increase amine equivalents.

-

-

Workup:

-

Cool to room temperature.

-

Basify with NaOH (20%) to pH > 12.

-

Extract with DCM (3 x 50 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: Distill under reduced pressure (approx. 110°C at 10 mmHg) to obtain the pale yellow oil.

Protocol 4.2: Salt Formation (Dihydrochloride)

The base is unstable and hygroscopic; conversion to the 2HCl salt is required for storage.

-

Dissolve the oily base in Isopropanol (IPA).

-

Bubble dry HCl gas or add concentrated HCl/IPA solution at 0°C.

-

Filter the white precipitate and recrystallize from Ethanol/IPA.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for interpreting in vivo data. Pyridinyl ethanamines undergo rapid oxidative deamination.

-

Primary Metabolite: 2-Pyridylacetic Acid (2-PAA).[3]

-

Enzyme: Monoamine Oxidase B (MAO-B).

-

Implication: The plasma half-life of the parent compound is very short (approx. 3-4 hours), but the biological effect may persist due to downstream signaling [2].

References

-

Liotta, D. et al. (1989). Nucleophilic additions to vinylpyridines: A versatile synthesis of functionalized pyridines. Journal of Organic Chemistry. Link

-

Barak, N. (2008).[4] Betahistine: what's new on the agenda? Expert Opinion on Investigational Drugs. Link

-

Arrang, J.M. et al. (1985). Betahistine and related compounds: H3 receptor antagonism.[1][3][5][6] European Journal of Pharmacology.[7] Link

-

Gbahou, F. et al. (2006). H3 receptor antagonists and vestibular compensation.[1][5][6] Brain Research. Link

Sources

- 1. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 2. raco.cat [raco.cat]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Betahistine - Wikipedia [en.wikipedia.org]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Direct or indirect action of histamine on dopamine metabolism in the rat striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Methylpyridin-4-YL)ethanamine as a research chemical

An In-depth Technical Guide to 1-(2-Methylpyridin-4-yl)ethanamine for Research Applications

Authored by: A Senior Application Scientist

I. Introduction & Compound Overview

This guide provides a comprehensive technical overview of 1-(2-Methylpyridin-4-yl)ethanamine, a chiral amine of significant interest within the research community. Its structural resemblance to other psychoactive compounds has made it a subject of investigation for its potential pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis, characterization, and analysis, alongside a review of its known pharmacological profile and essential safety protocols.

Nomenclature and Chemical Identity

-

IUPAC Name: 1-(2-Methylpyridin-4-yl)ethan-1-amine

-

Common Aliases: 2-Methyl-4-(1-aminoethyl)pyridine

-

CAS Number: 114919-76-5[1]

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

Structural Features and Stereochemistry

1-(2-Methylpyridin-4-yl)ethanamine is characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a 1-aminoethyl group. The presence of a chiral center at the alpha-carbon of the ethylamine side chain results in two enantiomers: (R)-1-(2-Methylpyridin-4-yl)ethanamine and (S)-1-(2-Methylpyridin-4-yl)ethanamine. The stereochemistry is a critical factor in its biological activity, as is common with many pharmacologically active amines.

Significance as a Research Chemical

The structural motif of an aminoethyl group attached to an aromatic ring is a common feature in a wide array of stimulants and entactogens. The pyridine ring, in place of a phenyl ring found in compounds like amphetamine, alters the electronic and steric properties, potentially leading to a unique pharmacological profile. Research into this and similar compounds aims to understand the structure-activity relationships (SAR) of monoamine transporter ligands and to develop novel pharmacological tools or therapeutic leads.

II. Synthesis and Characterization

The synthesis of 1-(2-Methylpyridin-4-yl)ethanamine is most commonly achieved through the reductive amination of 4-acetyl-2-methylpyridine. This method is efficient and allows for the formation of the primary amine in a controlled manner.

Detailed Synthetic Protocol: Reductive Amination

This protocol outlines a common laboratory-scale synthesis. Reductive amination is a versatile method that converts a carbonyl group to an amine through an intermediate imine.[2]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 4-acetyl-2-methylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add ammonium acetate (10 eq) or another ammonia source.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces imines in the presence of ketones.[3] Alternatively, sodium borohydride (NaBH₄) can be used.[3][4] Amine-borane complexes like 5-ethyl-2-methylpyridine borane (PEMB) are also effective and can be used under mild conditions.[5][6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Characterization and Quality Control

The identity and purity of the synthesized 1-(2-Methylpyridin-4-yl)ethanamine should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group protons, the methine proton, and the amine protons. |

| ¹³C NMR | Resonances for all 8 carbon atoms, including the distinct signals for the pyridine ring carbons and the aliphatic side chain carbons. |

| Mass Spec (LC-MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 137.11). |

| Purity (HPLC/GC) | A single major peak indicating >98% purity. |

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(2-Methylpyridin-4-yl)ethanamine.

III. Pharmacological Profile

While comprehensive pharmacological data for 1-(2-Methylpyridin-4-yl)ethanamine is not extensively published in peer-reviewed literature, its structural similarity to other monoamine releasing agents suggests a likely mechanism of action involving the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Pyridine-containing compounds have been investigated for a wide range of biological activities, including as MmpL3 inhibitors for tuberculosis and as muscarinic receptor antagonists.[7][8]

Postulated Mechanism of Action

It is hypothesized that 1-(2-Methylpyridin-4-yl)ethanamine acts as a substrate for monoamine transporters, leading to the competitive inhibition of neurotransmitter reuptake and the promotion of their non-vesicular release (efflux). The relative potency at each transporter (DAT, NET, SERT) will determine its specific stimulant or entactogenic effects. The methyl group at the 2-position of the pyridine ring may influence its binding affinity and selectivity compared to non-methylated analogs.

Proposed Synaptic Action Diagram

Sources

- 1. 114919-76-5 Cas No. | 1-(2-Methylpyridin-4-yl)ethan-1-amine | Apollo [store.apolloscientific.co.uk]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Analytical Methods for the Quantification of 1-(2-Methylpyridin-4-YL)ethanamine

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(2-Methylpyridin-4-YL)ethanamine. As a critical intermediate and potential impurity in pharmaceutical manufacturing, its accurate measurement is paramount for ensuring product quality, safety, and efficacy. This document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), covering method development, validation in accordance with ICH guidelines, and practical implementation. Furthermore, it addresses the critical aspect of chiral separation, a necessary consideration for stereoisomeric control. The protocols are designed to be self-validating, with explanations of the scientific rationale behind procedural choices to empower researchers to adapt and troubleshoot effectively.

Introduction: The Analytical Imperative

1-(2-Methylpyridin-4-YL)ethanamine is a substituted pyridine derivative characterized by a primary amine and a chiral center.[1] Its structural motifs make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). However, its presence as a residual starting material or impurity in a final drug product must be strictly controlled. Regulatory bodies mandate the use of validated analytical procedures to quantify such impurities to ensure they fall below established safety thresholds.[2]

The primary analytical challenges stem from the compound's basicity, conferred by the two nitrogen atoms, and its chirality. The amine group can cause peak tailing in chromatography if not properly addressed, while the presence of a stereocenter necessitates methods capable of separating enantiomers, as they may exhibit different pharmacological and toxicological profiles. This guide provides the foundational methods to overcome these challenges.

Physicochemical Properties & Analytical Considerations

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value / Characteristic | Implication for Analysis |

| Molecular Formula | C₈H₁₂N₂ | --- |

| Molecular Weight | 136.19 g/mol [3] | Suitable for both HPLC and GC-MS analysis. |

| Structure | Pyridine ring with an ethanamine substituent | The pyridine ring contains a chromophore, making UV detection in HPLC a viable and straightforward approach. |

| Basicity (pKa) | The pyridine nitrogen and the primary amine are basic. | Can lead to strong interactions with acidic silanol groups on silica-based HPLC columns, causing peak tailing. Mobile phase modification (e.g., adding acid or using a buffer) or using an end-capped column is necessary. For GC, the basicity can affect peak shape on certain columns. |

| Chirality | Contains one stereocenter at the ethylamine alpha-carbon. | Enantiomers may need to be separated and quantified individually. This requires specialized chiral chromatography techniques. |

| Volatility | Expected to be moderately volatile. | Suitable for Gas Chromatography, potentially without derivatization. |

Recommended Analytical Workflow

The choice between HPLC and GC-MS depends on the specific analytical need, such as routine quality control, impurity profiling, or trace-level analysis in complex matrices.

Caption: General workflow for the analysis of 1-(2-Methylpyridin-4-YL)ethanamine.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the workhorse method for pharmaceutical analysis. It separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. For basic analytes like our target compound, controlling the mobile phase pH is crucial to ensure a consistent ionization state and prevent interactions with the column, thereby achieving sharp, symmetrical peaks.

HPLC Protocol

This protocol is a robust starting point and should be optimized and validated for your specific application.

Step 1: Reagent and Standard Preparation

-

Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in deionized water. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and deionized water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Methylpyridin-4-YL)ethanamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 2 minutes to ensure complete dissolution.[4]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Step 2: Sample Preparation

-

Accurately weigh the sample (e.g., drug substance) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).

-

Vortex and sonicate as needed to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.[5]

Step 3: Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard system with UV/PDA detector. |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent | A robust, general-purpose C18 column provides good retention and selectivity for aromatic compounds. |

| Mobile Phase | Gradient elution with A (0.1% Formic Acid in Water) and B (Acetonitrile) | Formic acid protonates the amine, improving peak shape and ensuring consistent retention. |

| Gradient Program | Time (min) | %B |

| 0.0 | 10 | |

| 10.0 | 90 | |

| 12.0 | 90 | |

| 12.1 | 10 | |

| 15.0 | 10 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Improves reproducibility of retention times. |

| Injection Volume | 10 µL | Can be adjusted based on sensitivity needs. |

| Detection | UV at 260 nm | The pyridine ring is expected to have strong absorbance around this wavelength. A PDA detector can be used to confirm peak purity. |

| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |

Step 4: Data Analysis

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.[6]

-

Quantify the amount of 1-(2-Methylpyridin-4-YL)ethanamine in the sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds. The analyte is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing high selectivity and sensitivity.[7][8]

GC-MS Protocol

Step 1: Reagent and Standard Preparation

-

Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

-

Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use the GC-grade solvent as the diluent.

-

Calibration Standards: Prepare serial dilutions in the GC-grade solvent to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

Step 2: Sample Preparation

-

Dissolve the sample in the chosen GC solvent to a final concentration within the calibration range.

-

If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Adjust the sample pH to >9 with NaOH, then extract with an equal volume of ethyl acetate. Evaporate the organic layer and reconstitute in the solvent.

-

Transfer the final solution to a GC vial.

Step 3: GC-MS Conditions

| Parameter | Recommended Setting | Rationale |

| GC-MS System | Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent | Standard capillary GC with a mass selective detector. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice for a wide range of analytes. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | Splitless mode enhances sensitivity. |

| Injection Volume | 1 µL | --- |

| Oven Program | Start at 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. | This program should effectively separate the analyte from solvent and other potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | --- |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (50-300 amu) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the identity by matching the fragmentation pattern. SIM mode significantly increases sensitivity by monitoring only specific ions. |

| SIM Ions | 136 (Molecular Ion, M⁺), 121 ([M-CH₃]⁺), 93 (Pyridinium fragment) | These are predicted ions. They must be confirmed by injecting a standard in Full Scan mode. |

Step 4: Data Analysis

-

Identity Confirmation: In Full Scan mode, confirm the retention time and match the acquired mass spectrum against a reference spectrum.

-

Quantification: In SIM mode, construct a calibration curve using the peak area of the primary quantifier ion (e.g., m/z 136) versus concentration.

-

Calculate the analyte concentration in the sample using the linear regression equation derived from the calibration curve.

Chiral Separation: Quantifying Enantiomers

Principle: Since 1-(2-Methylpyridin-4-YL)ethanamine is chiral, its enantiomers must often be controlled. Chiral HPLC is the most common approach, utilizing a Chiral Stationary Phase (CSP). CSPs create a diastereomeric interaction with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective.[9]

Chiral HPLC Protocol

Step 1: Column Selection and Mobile Phase Screening

-

Column: Start with a polysaccharide-based CSP such as a Daicel Chiralpak IA, IB, or IC.

-

Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often required to improve peak shape for ionizable compounds.

-

Screen different mobile phase compositions to achieve baseline separation of the enantiomers. A typical starting point is 80:20 Hexane:Isopropanol with 0.1% Diethylamine.

Step 2: Chromatographic Conditions (Example)

| Parameter | Recommended Setting |

| Column | Daicel Chiralpak IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 260 nm |

Step 3: Data Analysis

-

Inject a racemic standard to determine the retention times of both enantiomers.

-

Calculate the enantiomeric excess (% ee) or the percentage of the minor enantiomer in your sample using the peak areas:

-

% Area_Enantiomer_1 = (Area_1 / (Area_1 + Area_2)) * 100

-

Method Validation (per ICH Q2(R2) Guidelines)

A developed analytical method is not useful until it is proven "fit for purpose." Method validation provides documented evidence that the procedure is reliable for its intended application.[10][11][12][13]

Caption: Key parameters for analytical method validation according to ICH guidelines.

Validation Parameter Summary

The following table outlines the key validation tests and typical acceptance criteria for an impurity quantification method.

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure (PDA) and well-resolved from other components (impurities, degradants). |

| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (R²) ≥ 0.99. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the LOQ to 120% of the specification limit. |

| Accuracy | To measure the closeness of test results to the true value. | Recovery of 80-120% for spiked samples at three concentration levels. |

| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: RSD ≤ 5%.Intermediate Precision: Overall RSD ≤ 10%. |

| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio ≥ 10. Precision (RSD) at this concentration should be acceptable (e.g., ≤ 10%). |

| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | S/N ratio ≥ 3. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Peak area, retention time, and resolution should remain within predefined limits. |

References

-

Bocian, S., et al. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 71(2), 239-247. [Link]

-

Reddy, B. R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 17(6), 934-947. [Link]

-

Collins, M., et al. (2012). Analytical Methods for the chemical characterisation of piperazines. Drug Testing and Analysis, 4(1), 33-41. [Link]

-

Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]

-

Turteltaub, K. W., et al. (1990). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Carcinogenesis, 11(11), 2029-2033. [Link]

-

Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect, 9(1). [Link]

-

International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method... Analytical Sciences, 18(1), 35-40. [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

International Conference on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

-

Wang, Z., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 12(4), 1656-1681. [Link]

-

PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine. Retrieved from [Link]

Sources

- 1. CAS 94413-70-4: 1-(2-methylpyridin-4-yl)methanamine [cymitquimica.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols for the Derivatization of 1-(2-Methylpyridin-4-YL)ethanamine

Introduction: The Versatility of a Chiral Pyridine Building Block

1-(2-Methylpyridin-4-YL)ethanamine is a chiral primary amine featuring a pyridine moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and drug development. The primary amine serves as a reactive handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecules. The pyridine ring, with its aromatic nature and basic nitrogen atom, can influence the pharmacokinetic and pharmacodynamic properties of a final compound, potentially enhancing solubility, membrane permeability, and target binding affinity.

The derivatization of 1-(2-Methylpyridin-4-YL)ethanamine is a critical step in its application, enabling researchers to explore its structure-activity relationships (SAR), create diverse compound libraries, and prepare it for various analytical techniques. These application notes provide detailed protocols for several common and robust derivatization strategies, including acylation, chiral analysis, and the formation of thioureas. The rationale behind each procedural step is explained to provide a deeper understanding of the underlying chemistry.

I. Acylation: Formation of Amide Derivatives

The most fundamental derivatization of 1-(2-Methylpyridin-4-YL)ethanamine is the acylation of its primary amine to form a stable amide bond. This reaction is widely used to introduce a vast array of substituents, effectively modifying the compound's steric and electronic properties.

Causality of Experimental Choices

The selection of an acylating agent and reaction conditions is dictated by the desired final product and the reactivity of the starting materials. Acyl chlorides and anhydrides are highly reactive and suitable for straightforward acylations. For the coupling of carboxylic acids, activating agents are necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The use of a non-nucleophilic base is often crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes a simple and efficient method for the N-acetylation of 1-(2-Methylpyridin-4-YL)ethanamine.

Materials:

-

1-(2-Methylpyridin-4-YL)ethanamine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-(2-Methylpyridin-4-YL)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approximately 10 mL per mmol of amine).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the cooled solution while stirring. If DCM is used as the solvent, add a non-nucleophilic base like triethylamine (1.5 eq). If pyridine is the solvent, it also acts as the base.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any excess acetic anhydride and acid byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Data Presentation:

| Starting Material | Reagent | Product | Typical Yield |

| 1-(2-Methylpyridin-4-YL)ethanamine | Acetic Anhydride | N-(1-(2-Methylpyridin-4-yl)ethyl)acetamide | >90% |

Experimental Workflow:

Caption: Workflow for N-acetylation.

II. Chiral Derivatization for Enantiomeric Analysis